molecular formula C20H19N3O B2920267 5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile CAS No. 1009499-24-4

5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

Cat. No.: B2920267
CAS No.: 1009499-24-4
M. Wt: 317.392
InChI Key: PUQAVNYYLGEOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a polycyclic heterocyclic compound featuring a pyrrolo[1,2-a]quinoxaline core substituted with a 3-methylbenzyl group at position 5 and a carbonitrile moiety at position 5. Below, we provide a detailed comparison with structurally related compounds, emphasizing substituent effects, physicochemical properties, synthetic routes, and biological activities.

Properties

IUPAC Name

5-[(3-methylphenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-14-4-2-5-16(10-14)13-23-19-11-15(12-21)7-8-17(19)22-9-3-6-18(22)20(23)24/h2,4-5,7-8,10-11,18H,3,6,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQAVNYYLGEOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C=CC(=C3)C#N)N4CCCC4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Biological Activity

5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile (CAS No. 1009499-24-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anti-inflammatory and cytotoxic effects.

  • Molecular Formula : C20_{20}H19_{19}N3_3O
  • Molecular Weight : 317.38 g/mol
  • CAS Number : 1009499-24-4

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the pyrroloquinoxaline moiety is known to facilitate interactions with enzymes and receptors involved in inflammatory pathways.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrroloquinoxaline compounds exhibit significant anti-inflammatory properties. For instance:

  • In Vivo Studies : In a study evaluating the anti-inflammatory effects of similar compounds, it was found that certain derivatives significantly inhibited paw edema in animal models. The most promising compound showed an anti-inflammatory activity (AA) of 53.41%, comparable to standard drugs like diclofenac .
CompoundAnti-inflammatory Activity (%)Reference
Compound 2e53.41
Compound MTB45.77
Control (Diclofenac)Standard Effect

Cytotoxic Activity

The cytotoxic effects of 5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile have also been investigated:

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound exhibits cytotoxicity against specific tumor types. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Case Study on Inflammation :
    • Researchers evaluated the efficacy of the compound in a rat model of carrageenan-induced inflammation. The study revealed a dose-dependent reduction in inflammation markers and cytokines, supporting its potential use as an anti-inflammatory agent.
  • Case Study on Cancer :
    • A recent study assessed the cytotoxic effects on breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis rates compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Variations in the benzyl substituent at position 5 significantly influence molecular properties and bioactivity. Key analogs include:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight Key Properties/Activities Reference
5-(4-Fluorobenzyl)-4-oxo-...-7-carbonitrile 4-Fluorobenzyl C₁₉H₁₆FN₃O 321.355 Enhanced polarity due to fluorine; moderate antibacterial activity inferred from analogs
5-(2-Chloro-6-fluorobenzyl)-4-oxo-...-7-carbonitrile 2-Chloro-6-fluorobenzyl C₁₉H₁₅ClFN₃O 355.80 Electron-withdrawing substituents may improve target binding via halogen interactions
5-(Mesitylmethyl)-4-oxo-...-7-carbonitrile 2,4,6-Trimethylbenzyl C₂₃H₂₃N₃O 369.46 Higher lipophilicity (predicted density: 1.24 g/cm³); potential bioavailability challenges

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine, chlorine) enhance polarity and may improve antibacterial potency by facilitating interactions with bacterial enzymes .
Functional Group Variations at Position 7

Replacing the carbonitrile group with other moieties alters hydrogen-bonding capacity and solubility:

Compound Name Substituent (Position 7) Molecular Formula Molecular Weight Hydrogen Bond Donors/Acceptors Key Properties Reference
5-(4-Methylbenzyl)-4-oxo-...-7-sulfonamide Sulfonamide C₂₁H₂₅N₃O₄S 415.508 0 donors, 6 acceptors Improved solubility in polar solvents

Key Observations :

  • Sulfonamide substitution introduces additional hydrogen-bond acceptors, which may enhance binding to biological targets compared to carbonitrile .

Physicochemical Properties

Predicted and experimental data for selected analogs:

Compound Boiling Point (°C) Density (g/cm³) pKa LogP (Predicted) Reference
5-(Mesitylmethyl)-...carbonitrile 619.8 ± 55.0 1.24 ± 0.1 1.87 ~3.5
5-(4-Fluorobenzyl)-...carbonitrile N/A N/A N/A ~2.8

Key Trends :

  • Higher boiling points correlate with increased molecular bulk (e.g., mesitylmethyl vs. 3-methylbenzyl) .
  • Lower pKa values (e.g., 1.87 for mesityl analog) suggest acidic protons at position 4-oxo, which may influence ionization under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.